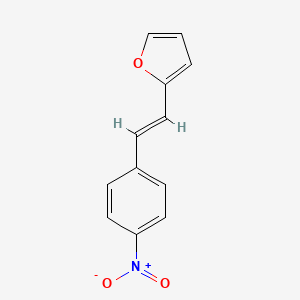![molecular formula C15H24N6O3 B12915635 5'-Deoxy-5'-[methyl(2-methylpropyl)amino]adenosine CAS No. 71802-67-0](/img/structure/B12915635.png)
5'-Deoxy-5'-[methyl(2-methylpropyl)amino]adenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Deoxy-5’-[methyl(2-methylpropyl)amino]adenosine is a chemical compound that belongs to the class of adenosine derivatives It is characterized by the presence of a deoxyadenosine moiety linked to a methyl(2-methylpropyl)amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Deoxy-5’-[methyl(2-methylpropyl)amino]adenosine typically involves the following steps:
Starting Material: The synthesis begins with adenosine as the starting material.
Deoxygenation: The 5’-hydroxyl group of adenosine is deoxygenated to form 5’-deoxyadenosine.
Amination: The 5’-deoxyadenosine is then subjected to amination using methyl(2-methylpropyl)amine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production methods for 5’-Deoxy-5’-[methyl(2-methylpropyl)amino]adenosine involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Utilizing batch reactors for precise control over reaction parameters.
Purification: Employing chromatographic techniques for purification of the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
5’-Deoxy-5’-[methyl(2-methylpropyl)amino]adenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides and amines are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of 5’-Deoxy-5’-[methyl(2-methylpropyl)amino]adenosine, each with distinct functional groups introduced through the reactions.
Wissenschaftliche Forschungsanwendungen
5’-Deoxy-5’-[methyl(2-methylpropyl)amino]adenosine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5’-Deoxy-5’-[methyl(2-methylpropyl)amino]adenosine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets adenosine receptors and enzymes involved in nucleotide metabolism.
Pathways: It modulates signaling pathways related to cellular proliferation, apoptosis, and immune response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5’-Deoxy-5’-methylthioadenosine: Another adenosine derivative with a methylthio group.
5’-Deoxyadenosine: Lacks the methyl(2-methylpropyl)amino group but shares the deoxyadenosine core.
Adenosine: The parent compound with a hydroxyl group at the 5’ position.
Uniqueness
5’-Deoxy-5’-[methyl(2-methylpropyl)amino]adenosine is unique due to the presence of the methyl(2-methylpropyl)amino group, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
71802-67-0 |
|---|---|
Molekularformel |
C15H24N6O3 |
Molekulargewicht |
336.39 g/mol |
IUPAC-Name |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[methyl(2-methylpropyl)amino]methyl]oxolane-3,4-diol |
InChI |
InChI=1S/C15H24N6O3/c1-8(2)4-20(3)5-9-11(22)12(23)15(24-9)21-7-19-10-13(16)17-6-18-14(10)21/h6-9,11-12,15,22-23H,4-5H2,1-3H3,(H2,16,17,18)/t9-,11-,12-,15-/m1/s1 |
InChI-Schlüssel |
SRHCIMIFGKLYLE-SDBHATRESA-N |
Isomerische SMILES |
CC(C)CN(C)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
Kanonische SMILES |
CC(C)CN(C)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 5-{[(3-chlorophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate](/img/structure/B12915552.png)
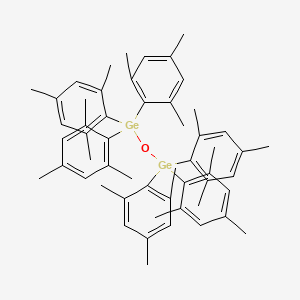
![3-Isoxazolecarboxamide, N-hydroxy-5-[[(3-methoxyphenyl)thio]methyl]-](/img/structure/B12915574.png)
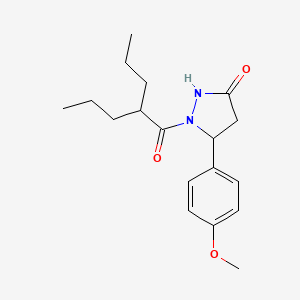
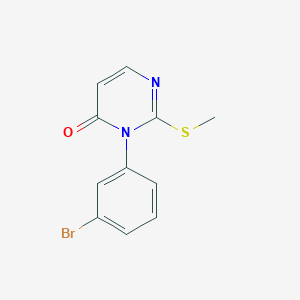
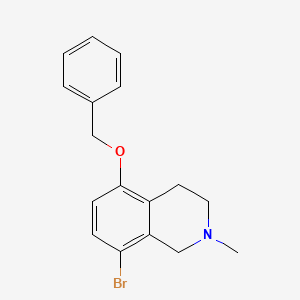
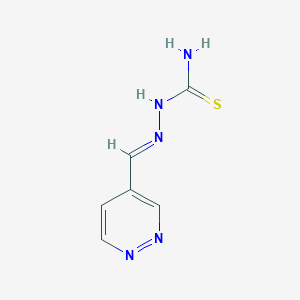




![3-[4-Chlorobenzal]-6-trifluoromethyloxindole](/img/structure/B12915628.png)
